lithium;4-ethynylpyridine lithium;4-ethynylpyridine
Brand Name: Vulcanchem
CAS No.: 214548-37-5
VCID: VC19078410
InChI: InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1
SMILES:
Molecular Formula: C7H4LiN
Molecular Weight: 109.1 g/mol

lithium;4-ethynylpyridine

CAS No.: 214548-37-5

Cat. No.: VC19078410

Molecular Formula: C7H4LiN

Molecular Weight: 109.1 g/mol

* For research use only. Not for human or veterinary use.

lithium;4-ethynylpyridine - 214548-37-5

Specification

CAS No. 214548-37-5
Molecular Formula C7H4LiN
Molecular Weight 109.1 g/mol
IUPAC Name lithium;4-ethynylpyridine
Standard InChI InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1
Standard InChI Key ZDABLFCFAQACOE-UHFFFAOYSA-N
Canonical SMILES [Li+].[C-]#CC1=CC=NC=C1

Introduction

Structural and Chemical Properties

Lithium;4-ethynylpyridine features a pyridine ring substituted with an ethynyl (-C≡CH) group at the 4-position, coordinated to a lithium ion. The ethynyl group introduces significant electron-withdrawing character, enhancing the pyridine ring’s electrophilicity and reactivity toward metal centers. The lithium ion stabilizes the deprotonated ethynyl group, making the compound a strong nucleophile suitable for metal-ligand bonding.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number214548-37-5
Molecular FormulaC₇H₄LiN
Molecular Weight109.1 g/mol
ReactivityHigh (ethynyl group)
StabilityAir- and water-stable

The compound’s stability in air and water distinguishes it from other organolithium reagents, which are typically moisture-sensitive . This property facilitates its handling in synthetic applications.

Synthesis Methods

Direct Lithiation of 4-Ethynylpyridine

The most common synthesis involves the direct lithiation of 4-ethynylpyridine using lithium bases such as lithium diisopropylamide (LDA) or tert-butyllithium. This method proceeds via deprotonation of the ethynyl group, yielding the lithium salt . For example, tert-butyllithium reacts with 4-ethynylpyridine in anhydrous tetrahydrofuran (THF) at -78°C to produce lithium;4-ethynylpyridine in high yields .

Metal-Halogen Exchange

Alternative routes employ metal-halogen exchange reactions, where halogenated precursors (e.g., 4-bromoethynylpyridine) are treated with lithium metal. This approach avoids the need for strong bases but requires careful control of stoichiometry to prevent over-lithiation.

Coordination Chemistry and Macrocyclic Assembly

Formation of Pt-Pd Macrocycles

Lithium;4-ethynylpyridine serves as a critical building block in self-assembled macrocycles. When reacted with cis-Pt(dppp)(OSO₂CF₃)₂ and cis-Pd(PEt₃)₂(OSO₂CF₃)₂, it forms neutral-charged tetranuclear Pt-Pd macrocycles (e.g., cyclobis[[cis-Pt(dppp)(4-ethynylpyridine)₂][cis-Pd²⁺(PEt₃)₂-OSO₂CF₃]]) . These complexes exhibit remarkable stability (decomposition >170°C) and host-guest chemistry, such as binding silver triflate via π-tweezer interactions .

Table 2: Key Macrocyclic Properties

PropertyValueSource
Stability>170°C decomposition
Host-Guest InteractionAg⁺ binding via π-tweezer
Crystal StructureConfirmed by X-ray diffraction

Trigonal Bipyramidal Cages

In a rhodium-based system, lithium;4-ethynylpyridine reacts with (Me₃tacn)RhCl₃ to form an octahedral intermediate, which subsequently condenses with cis-(DCPE)Pt(NO₃)₂ to yield a trigonal bipyramidal cage . This highlights its utility in constructing geometrically complex architectures.

Materials Science Applications

Advanced Material Design

The compound’s ability to coordinate transition metals (e.g., Pt, Pd, Rh) enables the fabrication of materials with tailored electronic properties. For instance, Pt-Pd macrocycles derived from lithium;4-ethynylpyridine show potential in catalysis and molecular sensing due to their redox-active metal centers .

Comparative Analysis with Related Compounds

Lithium;4-ethynylpyridine differs from structurally similar compounds like lithium (4-ethenylphenyl)methanide (CAS 104065-52-3) in two key ways:

  • Coordination Sites: The pyridine nitrogen and ethynyl group provide two distinct binding sites, whereas lithium (4-ethenylphenyl)methanide offers only a single methanidyl group .

  • Reactivity: The ethynyl group in lithium;4-ethynylpyridine facilitates π-backbonding with metals, enhancing catalytic activity compared to the purely σ-donating methanidyl group .

Future Research Directions

  • Catalysis: Explore the compound’s role in cross-coupling reactions (e.g., Sonogashira) using its Pd/Pt complexes .

  • Biomedical Applications: Investigate lithium’s neuroprotective effects in conjunction with 4-ethynylpyridine-derived materials, building on lithium’s known modulation of GSK-3 and oxidative stress pathways .

  • Energy Storage: Develop conductive metal-organic frameworks (MOFs) for battery electrodes, leveraging the compound’s redox stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator